REACTION_SMILES
|
[C:1]([NH2:2])(=[O:3])[CH2:4][O:5][c:6]1[c:7]([N+:12]([O-:13])=[O:14])[cH:8][cH:9][cH:10][cH:11]1.[O:15]1[CH2:16][CH2:17][CH2:18][CH2:19]1>>[C:1]([NH2:2])(=[O:3])[CH2:4][O:5][c:6]1[c:7]([NH2:12])[cH:8][cH:9][cH:10][cH:11]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
NC(=O)COc1ccccc1[N+](=O)[O-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Type
|
product
|
Smiles
|
NC(=O)COc1ccccc1N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |